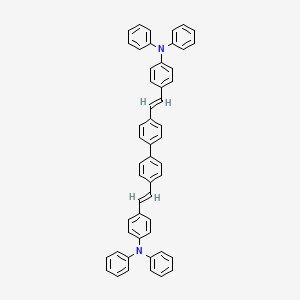
BDAVBi
描述
BDAVBi, also known as 4,4’-Bis[4-(diphenylamino)styryl]biphenyl, is a chemical compound with the molecular formula C52H40N2 . It has an average mass of 692.887 Da and a mono-isotopic mass of 692.319153 Da .
Synthesis Analysis
The synthesis of this compound involves the use of liquid-phase nonconfinement growth to controllably synthesize edge-curved molecular microcrystals on a large scale . By varying the molecular substituents on linear organic conjugated molecules, it is found that the steric hindrance effect could minimize the intrinsic anisotropy of molecular stacking, allowing for the exposure of high-index crystal planes .Molecular Structure Analysis
This compound is a typical intramolecular charge-transfer compound, as indicated by the obvious change of electric cloud distribution between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound molecules . The molecular packing structure of this compound microcrystals exhibits a red shift and narrow bands of greater intensity, which implies that this compound molecules are in the formation of the J-aggregate in microcrystals (i.e., herringbone packing) .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 839.6±65.0 °C at 760 mmHg, and a flash point of 362.3±22.1 °C . It has a molar refractivity of 233.3±0.3 cm3, a polar surface area of 6 Å2, and a molar volume of 583.5±3.0 cm3 .科学研究应用
OLED 增强与 CuPc 电子缓冲层
BDAVBi,特别是 N-BDAVBi,已用于增强蓝色有机发光器件 (OLED) 的性能。由 Zhiqiang Jiao 等人 (2012) 进行的一项研究表明,插入 CuPc 电子缓冲层可改善电子注入,从而显着提高 OLED 中的发光、效率,并降低开启电压。
电化学发光 (ECL) 电池开发
This compound 已用于电化学发光 (ECL) 电池的开发。例如,Yugo Koinuma 等人 (2021) 在基于溶液的绿色 ECL 电池中将 this compound 用作辅助掺杂分子。研究发现,溶液中没有 this compound 和其他组分会导致没有 ECL 发射,这表明 this compound 在高效 ECL 发射中起着至关重要的作用。
增强绿色微流控 ECL 器件
进一步扩展其在 ECL 中的应用,this compound 被用于绿色微流控 ECL 器件中。 Emiri Kato 等人 (2022) 将 this compound 作为辅助掺杂剂与其他材料一起溶解,从而产生明亮的绿色发射。研究表明,this compound 辅助溶液有望用于创建高发光 ECL 器件。
安全和危害
未来方向
BDAVBi has been used in the fabrication of multilayered polymeric Bragg structures, particularly one-dimensional photonic crystals . It has potential applications in integrated photonic devices and circuits . The strategies reported in the relevant papers can be generalized to other upconversion systems and offer a route to achieving higher performance solid-state TTA upconversion devices that are compatible with applications sensitive to solvent damage .
作用机制
Target of Action
BDAVBi, or 4,4′-Bis[4-(diphenylamino)styryl]biphenyl, is an organic compound that is primarily used as a sensitizer in organic lasers . Its primary targets are the triplet excitons formed in the laser system .
Mode of Action
This compound interacts with its targets through a process known as triplet recycling . This process involves the scavenging of triplets and the subsequent upconversion of these triplets via triplet–triplet annihilation (TTA) to regenerate emissive singlet excitons in the laser medium . In this system, another compound, an anthracene derivative, can efficiently scavenge the triplets formed on this compound because the triplet level is deeper for the anthracene derivative than for this compound . The anthracene derivative then successively recycles the triplets into this compound’s singlet state via TTA .
Biochemical Pathways
The biochemical pathways involved in this compound’s mechanism of action are primarily related to the processes of triplet scavenging and triplet–triplet annihilation . These processes allow for the regeneration of emissive singlet excitons, which are crucial for the operation of organic lasers .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are not readily available, it is known that this compound has a molecular weight of 692.89 g/mol . Its absorption and photoluminescence maxima are 399 nm and 466 nm respectively in tetrahydrofuran (THF) .
Result of Action
The result of this compound’s action is the efficient operation of organic lasers. By recycling triplets into singlets, this compound helps to avoid the quenching of radiative singlets via singlet–triplet annihilation (STA), a process that can hinder the performance of organic lasers . This unique triplet recycling behavior has been confirmed by transient photoluminescence (PL) and electroluminescence (EL) studies .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, in the context of organic lasers, the presence of other compounds, such as the anthracene derivative used for triplet scavenging, can significantly impact this compound’s efficacy . Additionally, the stability and performance of this compound can be enhanced by inserting a CuPc electron buffer layer, which improves the injection of electrons .
属性
IUPAC Name |
N,N-diphenyl-4-[2-[4-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H40N2/c1-5-13-47(14-6-1)53(48-15-7-2-8-16-48)51-37-29-43(30-38-51)23-21-41-25-33-45(34-26-41)46-35-27-42(28-36-46)22-24-44-31-39-52(40-32-44)54(49-17-9-3-10-18-49)50-19-11-4-12-20-50/h1-40H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRZWDWVBNDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H40N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695315 | |
| Record name | N,N'-{[1,1'-Biphenyl]-4,4'-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523977-57-3 | |
| Record name | N,N'-{[1,1'-Biphenyl]-4,4'-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


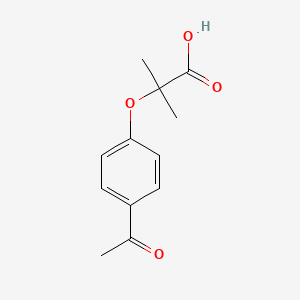

![N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride](/img/structure/B3143340.png)
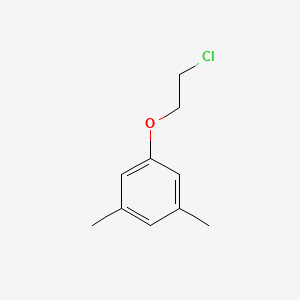
![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)
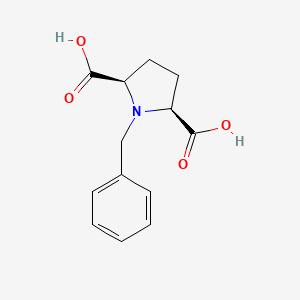



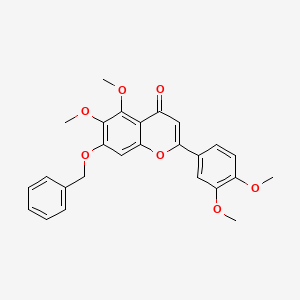
![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)
![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)
